REACTION_CXSMILES
|
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:13][N:14]([C:18]([NH:20][CH3:21])=[O:19])[C:15](Cl)=[O:16]>ClCCl>[CH3:13][N:14]([C:18]([NH:20][CH3:21])=[O:19])[C:15]([N:10]1[CH2:11][CH2:12][N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:8][CH2:9]1)=[O:16]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)Cl)C(=O)NC
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
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CUSTOM
|
Details
|
To the solution, while being stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice
|
Type
|
CUSTOM
|
Details
|
After 0.5 hour of reaction at room temperature
|
Duration
|
0.5 h
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a mixture of ethanol and petroleum ether
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N1CCN(CC1)C1=CC=CC=C1)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |